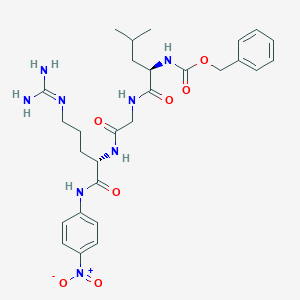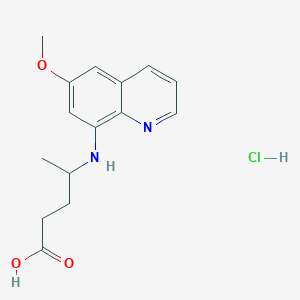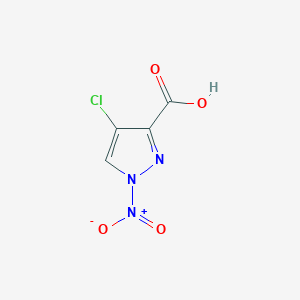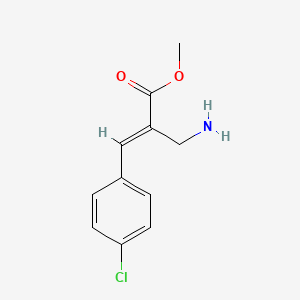![molecular formula C7H12NNaO3S B12946123 Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is a heterocyclic organic compound that features a bicyclic structure with nitrogen and sulfur atoms. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline medium to form alpha-diazoacetate.
Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation catalyzed by Ru(II) to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate involves its interaction with specific molecular targets:
Molecular Targets: It acts on viral proteases, inhibiting their activity.
Pathways Involved: The compound interferes with the replication cycle of viruses by inhibiting the protease enzymes necessary for viral protein processing.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A precursor in the synthesis of the sulfonate derivative.
Boceprevir: An antiviral drug that shares a similar bicyclic structure.
Pf-07321332: Another antiviral drug with a related structure used in COVID-19 treatment.
Uniqueness
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of antiviral agents .
Properties
Molecular Formula |
C7H12NNaO3S |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
sodium;6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate |
InChI |
InChI=1S/C7H13NO3S.Na/c1-7(2)4-3-8-6(5(4)7)12(9,10)11;/h4-6,8H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VHBJAACWNUGGKA-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2C1C(NC2)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)

![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
